N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . Sulfonamides have a wide range of medicinal applications, including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Sulfonamides, for example, are typically stable under normal conditions but can participate in a variety of reactions under specific conditions .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been the focus of synthetic chemistry studies aimed at exploring novel synthetic routes and characterizing the resulting compounds through various spectroscopic and computational methods. For instance, a study on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlights the process of deriving such compounds and their structural properties through spectroscopic tools and density functional theory (DFT) calculations (Murthy et al., 2018).
Electrophilic Cyanation
N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide and similar compounds have been utilized as reagents in electrophilic cyanation reactions, facilitating the synthesis of benzonitriles from (hetero)aryl bromides, which are significant for the production of pharmaceutical intermediates (Anbarasan et al., 2011).
Anticancer Applications
Certain derivatives of N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide have been investigated for their potential as anticancer agents. Research into structure-activity relationships of sulfonamide analogs has identified compounds with promising inhibitory effects on tumor growth, specifically targeting the hypoxia-inducible factor-1 (HIF-1) pathway, a mechanism often exploited by tumors to thrive under low oxygen conditions (Mun et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLZUMDUGSKWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.